Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide is a complex organic compound with the molecular formula C28H25NO3PI It is known for its unique structure, which includes a phosphonium ion bonded to a benzoylamino and carboxyethyl group, along with three phenyl groups and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide typically involves the reaction of triphenylphosphine with a suitable benzoylamino and carboxyethyl precursor in the presence of an iodide source. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide can undergo various types of chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides and other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonium ion can participate in various chemical reactions, altering the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide include other phosphonium salts such as:
Triphenylphosphine: A widely used reagent in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with different anionic properties.
Phosphonium ylides: Compounds used in the Wittig reaction for the synthesis of alkenes.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of the benzoylamino and carboxyethyl groups, along with the iodide ion, provides distinct chemical properties that can be leveraged in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
354526-89-9 |
---|---|
Molekularformel |
C28H25INO3P |
Molekulargewicht |
581.4 g/mol |
IUPAC-Name |
[(2R)-2-benzamido-2-carboxyethyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24NO3P.HI/c30-27(22-13-5-1-6-14-22)29-26(28(31)32)21-33(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26H,21H2,(H-,29,30,31,32);1H/t26-;/m0./s1 |
InChI-Schlüssel |
ROBFIHAHKLWTAW-SNYZSRNZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O.[I-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.